1-Bromo-2,3,3,3-tetrafluoropropene
Overview
Description
1-Bromo-2,3,3,3-tetrafluoropropene is a chemical compound with the molecular formula C3HBrF4 . It is primarily used for research and development purposes .
Physical and Chemical Properties Analysis
This compound has a predicted density of 1.811±0.06 g/cm3 . It is advised to be used only outdoors or in a well-ventilated area .Scientific Research Applications
Combustion and Kinetic Mechanism
1-Bromo-2,3,3,3-tetrafluoropropene, as part of its family compound 2,3,3,3-tetrafluoropropene (HFO-1234yf), has been studied for its combustion and kinetic mechanisms. A kinetic model for HFO-1234yf high-temperature oxidation and combustion has been proposed, which includes 909 reactions and 101 species. This model is significant for understanding the combustion equilibrium and flame propagation of 2,3,3,3-tetrafluoropropene mixtures (Babushok & Linteris, 2017).
Refrigerant Properties
The structural and refrigerant properties of 2,3,3,3-tetrafluoropropene (HFO-1234yf) have been extensively researched. It is considered a promising replacement for 1,1,1,2-tetrafluoroethane (R-134a) due to its low global warming potential, making it an environmentally friendly option for large-scale use. Studies include low-temperature X-ray structure analysis, vibrational spectra, and combustion properties (Feller et al., 2014).
Organic Synthesis Application
2,3,3,3-Tetrafluoropropene (HFO-1234yf) has been identified as an inexpensive and readily available fluorinated building block for organic synthesis. Research has explored its use in nucleophilic substitution reactions, demonstrating potential in the synthesis of α-trifluoromethyl enol ethers and vinyl sulfides (Murray et al., 2019).
Electrical Properties under External Electric Fields
Studies on the electrical properties of 2,3,3,3-tetrafluoropropene under external electric fields have been conducted. This research provides insights into the variation of molecular energy, electronic polarizability, and ionization energy of tetrafluoropropene isomers, contributing to a deeper understanding of its electrical behavior (Liang et al., 2017).
Environmental Fate
The environmental fate of 2,3,3,3-tetrafluoropropene (HFO-1234yf) has been investigated due to its potential release into terrestrial and aquatic environments. Research has focused on its degradation through microbial processes, abiotic processes mediated by reactive mineral phases, and cobalamin-catalyzed biomimetic transformation. This research is crucial for understanding the recalcitrance and transformation potential of HFO-1234yf in various environments (Im et al., 2014).
Safety and Hazards
1-Bromo-2,3,3,3-tetrafluoropropene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapors. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,3,3,3-tetrafluoropropene is the combustion process . It is involved in high-temperature oxidation and combustion reactions .
Mode of Action
This compound interacts with its target through a kinetic model . This model is combined with the GRI-Mech-3.0 model, the previously developed model for 2-bromo-3,3,3-trifluoropropene (2-BTP), and the NIST C1-C2 hydrofluorocarbon model . The model includes 909 reactions and 101 species .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to combustion and oxidation reactions
Pharmacokinetics
Given its role in combustion and oxidation reactions, it is likely that its bioavailability is influenced by these processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in combustion and oxidation reactions . Combustion equilibrium calculations indicate a maximum combustion temperature of 2076 K for an HFO-1234yf volume fraction of 0.083 in air for standard conditions (298 K, 0.101 MPa) .
Properties
IUPAC Name |
1-bromo-2,3,3,3-tetrafluoroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF4/c4-1-2(5)3(6,7)8/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUCZSCEAWFDBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381040 | |
Record name | 1-Bromo-2,3,3,3-tetrafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666-32-0 | |
Record name | 1-Bromo-2,3,3,3-tetrafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-1H-tetrafluoroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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